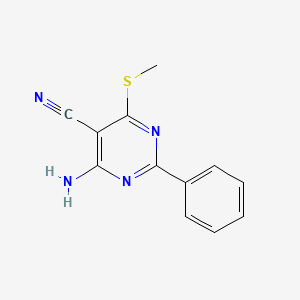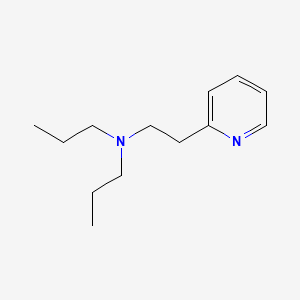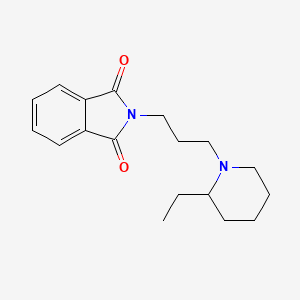
2-Trimethylsilylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsilylbutanoate: is an organic compound characterized by the presence of a trimethylsilyl group attached to a butanoate moiety. This compound is part of a broader class of organosilicon compounds, which are known for their unique properties such as chemical inertness and large molecular volume. These properties make them useful in various applications, including as intermediates in organic synthesis and as protective groups in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trimethylsilylbutanoate typically involves the reaction of trimethylchlorosilane with butanoic acid or its derivatives. One common method is the esterification of butanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as zinc iodide can enhance the reaction efficiency. Additionally, the reaction can be conducted under ultrasonic radiation to further improve the yield .
Chemical Reactions Analysis
Types of Reactions: 2-Trimethylsilylbutanoate undergoes various chemical reactions, including:
Condensation: It can react with aromatic aldehydes in the presence of a base catalyst to yield β-trimethylsiloxycarboxylates.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or dilute alkali.
Condensation: Base catalysts such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: Butanoic acid and trimethylsilanol.
Condensation: β-trimethylsiloxycarboxylates.
Reduction: Corresponding alcohols.
Scientific Research Applications
Chemistry: 2-Trimethylsilylbutanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex organosilicon compounds. Its ability to act as a protective group for carboxylic acids makes it valuable in multi-step synthesis processes .
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, enhancing their stability and solubility. This modification is particularly useful in the development of drug delivery systems where the compound can improve the pharmacokinetic properties of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of silicone-based materials. Its incorporation into polymers can enhance their thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which 2-Trimethylsilylbutanoate exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group can protect reactive sites on molecules, preventing unwanted side reactions during synthesis. This protective effect is achieved by the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions .
Molecular Targets and Pathways: The primary molecular targets of this compound are hydroxyl and carboxyl groups on organic molecules. By forming silyl ethers, the compound can temporarily deactivate these functional groups, allowing for controlled and selective reactions in complex synthesis pathways .
Comparison with Similar Compounds
Trimethylsilyl chloride: Used for silylation of hydroxyl groups.
Trimethylsilyl cyanide: Used in the synthesis of cyanohydrins.
Trimethylsilyl acetate: Used as a reagent in organic synthesis.
Uniqueness: 2-Trimethylsilylbutanoate is unique in its ability to act as both a protective group and a reactive intermediate. Its stability under various conditions and ease of removal make it particularly valuable in synthetic chemistry. Additionally, its application in modifying biomolecules for drug delivery systems sets it apart from other trimethylsilyl compounds .
Properties
Molecular Formula |
C7H15O2Si- |
|---|---|
Molecular Weight |
159.28 g/mol |
IUPAC Name |
2-trimethylsilylbutanoate |
InChI |
InChI=1S/C7H16O2Si/c1-5-6(7(8)9)10(2,3)4/h6H,5H2,1-4H3,(H,8,9)/p-1 |
InChI Key |
RCUIYBFQXUKLGM-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C(=O)[O-])[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-4-[(4-methylphenyl)sulfonyl]-2-phenyl-5-Oxazolamine](/img/structure/B14012898.png)
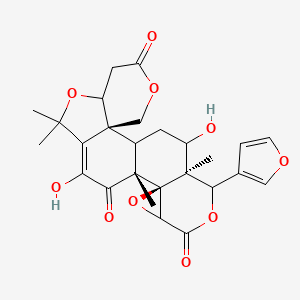
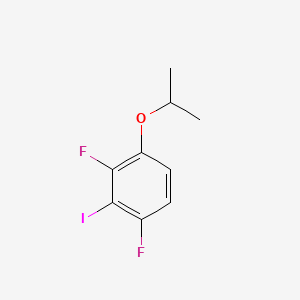

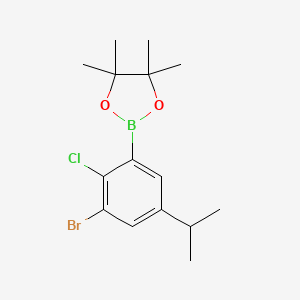
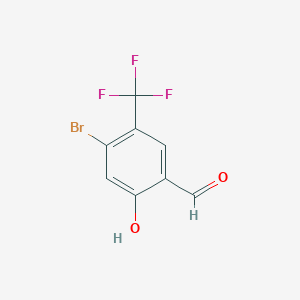
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
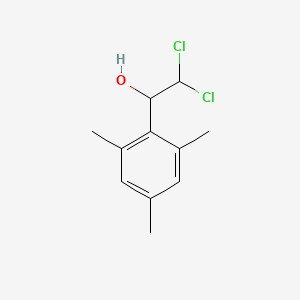
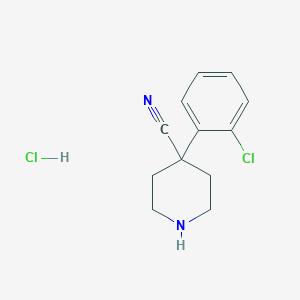
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
